(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Spirocyclic building block BACE1 inhibitor intermediate Quaternary carbon center

(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one (C₁₆H₁₉BrO₂, MW 323.22 g/mol) is a chiral, non-racemic spirocyclic indanone building block featuring a quaternary 4-methyl-4-methoxy cyclohexane motif fused to a 6'-bromo-indan-1-one. The compound belongs to a class of spiro[cyclohexane-1,2'-inden]-1'(3'H)-one derivatives that serve as advanced intermediates in the synthesis of β-secretase 1 (BACE1) inhibitors, including the clinical candidate Lanabecestat (AZD3293/LY3314814), where the 4-methyl-4-methoxy substitution pattern is essential for downstream dispiro-imidazole ring formation and target binding.

Molecular Formula C16H19BrO2
Molecular Weight 323.22 g/mol
Cat. No. B13042971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one
Molecular FormulaC16H19BrO2
Molecular Weight323.22 g/mol
Structural Identifiers
SMILESCC1(CCC2(CC1)CC3=C(C2=O)C=C(C=C3)Br)OC
InChIInChI=1S/C16H19BrO2/c1-15(19-2)5-7-16(8-6-15)10-11-3-4-12(17)9-13(11)14(16)18/h3-4,9H,5-8,10H2,1-2H3
InChIKeyDYCUPAOCQRIJJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one: Stereochemically Defined Spirocyclic Indanone for BACE1 Inhibitor Synthesis


(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one (C₁₆H₁₉BrO₂, MW 323.22 g/mol) is a chiral, non-racemic spirocyclic indanone building block featuring a quaternary 4-methyl-4-methoxy cyclohexane motif fused to a 6'-bromo-indan-1-one [1]. The compound belongs to a class of spiro[cyclohexane-1,2'-inden]-1'(3'H)-one derivatives that serve as advanced intermediates in the synthesis of β-secretase 1 (BACE1) inhibitors, including the clinical candidate Lanabecestat (AZD3293/LY3314814), where the 4-methyl-4-methoxy substitution pattern is essential for downstream dispiro-imidazole ring formation and target binding [2].

Why (1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one Cannot Be Replaced by Generic Spirocyclic Indanone Analogs


Within the spiro[cyclohexane-1,2'-inden]-1'(3'H)-one family, seemingly minor structural variations produce fundamentally different synthetic and pharmacological outcomes. The 4-methyl-4-methoxy quaternary center is not a routine substitution but a stereochemically critical motif that directly governs the geometry and rigidity of the spiro junction [1]. Replacement with 4-hydroxy-4-methyl (CAS 1430422-49-3) or 4-methoxy (CAS 1245516-72-6) analogs alters the hydrogen-bonding capacity and steric environment, respectively, compromising the fidelity of subsequent imidazole annulation steps required for BACE1 inhibitor assembly [2]. Furthermore, the defined (1R,4R) absolute configuration is mandatory: use of racemic or diastereomeric mixtures leads to downstream dimerization impurities and ambiguous stereochemical assignments, as demonstrated by single-crystal X-ray diffraction studies on related dispiro-imidazole dimers [2].

Quantitative Differentiation of (1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one from Its Closest Spirocyclic Indanone Analogs


4-Methyl-4-Methoxy Quaternary Center vs. 4-Methoxy: Impact on Steric Bulk and Synthetic Versatility

The target compound possesses a fully substituted quaternary carbon at the 4-position of the cyclohexane ring (4-methyl-4-methoxy), whereas its most common commercially available analog, (1R,4R)-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one (CAS 1245516-72-6, MW 309.20 g/mol), bears only a methoxy group at this position [1]. The additional methyl group increases the molecular weight by 14.02 Da (MW 323.22 vs. 309.20) and introduces a sterically demanding quaternary center absent in the des-methyl analog. This structural distinction is functionally critical: the 4-methyl group provides the necessary steric bulk and conformational constraint required for stereoselective formation of the dispiro-imidazole core in downstream BACE1 inhibitor synthesis [2].

Spirocyclic building block BACE1 inhibitor intermediate Quaternary carbon center

6'-Bromo Substituent: Cross-Coupling Handle vs. 6'-Trifluoropropoxy Ether in Downstream Functionalization

The 6'-bromo substituent on the indanone aromatic ring serves as a versatile cross-coupling handle for late-stage diversification. In direct contrast, the structurally related (1R,4R)-4-Methoxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one (CAS 1383985-48-5, MW 342.36 g/mol) carries a trifluoropropoxy ether at the 6' position, which is a terminal substituent incapable of further C–C bond elaboration . The bromo handle enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings to introduce aryl, heteroaryl, amine, or alkyne diversity at the 6' position, a key step in the synthesis of 6'-(pyrimidin-5-yl) and 6'-(prop-1-yn-1-yl)pyridin-3-yl dispiro BACE1 inhibitors described in patent literature [1].

Suzuki coupling precursor Aryl bromide handle C–C bond formation

Defined (1R,4R) Enantiopurity vs. Racemic or Mixed Isomer Batches: Impact on Crystallization and Impurity Profile

The target compound is produced as the single (1R,4R)-enantiomer with typical vendor-reported purity of 98% (e.g., Bidepharm CAS 1245516-72-6 batch quality including NMR, HPLC, GC) . In contrast, the generic '6′-Bromo-4-methoxyspiro[cyclohexane-1,2′-inden]-1′(3′H)-one (Intermediate 1, mixture of isomers)' used in patent US9650336B2 was a stereoisomeric mixture, which upon further elaboration produced diastereomeric mixtures requiring preparative RP-HPLC separation (axial vs. equatorial products isolated in 11% yield for the axial isomer) [1]. Furthermore, Blade et al. demonstrated that racemization of enantiopure spirocyclic imidazole-amine compounds derived from this scaffold produces homochiral and heterochiral dimeric impurities that complicate crystallographic assignment and necessitate single-crystal X-ray diffraction for unambiguous stereochemical determination [2]. Use of enantiopure (1R,4R) starting material eliminates this impurity burden.

Stereochemistry Enantiopure building block Crystallographic impurity profiling

4-Methoxy vs. 4-Hydroxy: Impact on Reactivity and Protection Group Strategy in Multi-Step Synthesis

The 4-methoxy group of the target compound provides a stable methyl ether that withstands the strongly basic and nucleophilic conditions used in subsequent imine formation and imidazole cyclization (e.g., Ti(OEt)₄, refluxing 2-methyltetrahydrofuran) [1]. The 4-hydroxy analog, 6'-bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one (CAS 1430422-49-3, MW 309.20 g/mol), possesses a free hydroxyl group that would require protection prior to sulfinamide condensation and would be susceptible to oxidation or elimination under the Lewis acidic conditions employed. While no direct comparative stability study was identified, the patent literature consistently employs the 4-methoxy (not 4-hydroxy) intermediate for BACE1 inhibitor synthesis, indicating a deliberate selection based on synthetic compatibility .

Methyl ether Protecting group strategy Chemical stability

Optimal Application Scenarios for (1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one Based on Its Quantified Differentiation Profile


Stereoselective Synthesis of Dispiro-Imidazole BACE1 Inhibitors (e.g., Lanabecestat-Class Compounds)

This compound is the optimal starting material for constructing the dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine core of BACE1 inhibitors such as Lanabecestat. The defined (1R,4R) stereochemistry at the spiro junction, combined with the 4-methyl-4-methoxy quaternary center, ensures that subsequent sulfinamide condensation (Ti(OEt)₄, 66% yield [1]) and imidazole annulation proceed with predictable stereochemical outcomes, avoiding the diastereomer separation (~11% isolated yield penalty [2]) and dimeric impurity formation [3] documented with mixed-isomer batches.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the 6'-Bromo Handle

The 6'-bromo substituent enables Suzuki coupling with aryl/heteroaryl boronic acids to install the P3 pharmacophore required for BACE1 potency and selectivity. In US9650336B2 Example 2, the analogous 6'-bromo dispiro intermediate was reacted with pyrimidin-5-ylboronic acid under standard Suzuki conditions to afford the 6'-(pyrimidin-5-yl) product [2]. This transformation is structurally impossible with 6'-alkoxy-substituted analogs (e.g., CAS 1383985-48-5), establishing the target compound as the preferred branching point for parallel library synthesis in medicinal chemistry programs.

Crystallographic and Mechanistic Studies of Spirocyclic Stereochemistry

The (1R,4R) enantiopure form of this compound provides a well-defined starting point for crystallographic studies of spirocyclic stereochemistry and racemization mechanisms. Blade et al. demonstrated that single-crystal X-ray diffraction was essential to resolve the stereochemistry of dimeric impurities arising from racemization of enantiopure dispiro-imidazole compounds derived from this scaffold [3]. Procurement of the enantiopure (1R,4R) building block supports rigorous mechanistic investigation of the racemization pathway and aids in developing crystallization-based purification strategies for downstream active pharmaceutical ingredients.

Comparative Structure-Activity Relationship (SAR) Studies on the Spirocyclic Core

The 4-methyl-4-methoxy substitution pattern represents a specific SAR probe point. Researchers comparing this compound with its 4-des-methyl (CAS 1245516-72-6, MW 309.20), 4-hydroxy-4-methyl (CAS 1430422-49-3, MW 309.20), and 4-ethoxy (CAS 1245515-77-8, MW 323.22) analogs can systematically dissect the contributions of steric bulk, hydrogen bonding, and conformational effects at the quaternary center to BACE1 binding affinity and selectivity. The 14 Da mass increment from the 4-methyl group provides an additional dimension for mass spectrometric tracking in metabolic stability assays.

Quote Request

Request a Quote for (1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.